molecular formula C19H26O6 B14675548 14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid CAS No. 31571-38-7

14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid

Cat. No.: B14675548
CAS No.: 31571-38-7
M. Wt: 350.4 g/mol
InChI Key: NDRRCCNMYLAAJK-UHFFFAOYSA-N
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Description

14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid functional group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid typically involves multi-step organic synthesis. One common method involves the cyclization of a precursor molecule followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Scientific Research Applications

14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, or other biomolecules, potentially altering their function or activity. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of signaling pathways, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and applications. Its multiple hydroxyl and carboxylic acid groups provide a versatile platform for chemical modifications, making it valuable in various research and industrial contexts .

Properties

CAS No.

31571-38-7

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-7-carboxylic acid

InChI

InChI=1S/C19H26O6/c1-12-8-9-13(18(22)23)6-4-2-3-5-7-14-10-15(20)11-16(21)17(14)19(24)25-12/h10-13,20-21H,2-9H2,1H3,(H,22,23)

InChI Key

NDRRCCNMYLAAJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)C(=O)O

Origin of Product

United States

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